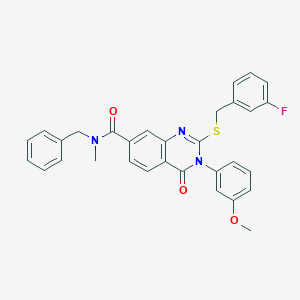

N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic core (3,4-dihydroquinazolin-4-one) substituted with diverse functional groups. Key structural features include:

- 3-Fluorobenzylthio moiety at the 2-position, introducing steric bulk and electronic effects from the fluorine atom.

- 3-Methoxyphenyl substitution at the 3-position, contributing to π-π stacking interactions.

- 7-Carboxamide group, which may facilitate hydrogen bonding in biological systems.

Crystallographic tools like SHELX and ORTEP-3 (used for structural refinement and visualization) are critical for confirming its 3D geometry and intermolecular interactions .

Properties

IUPAC Name |

N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-N-methyl-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26FN3O3S/c1-34(19-21-8-4-3-5-9-21)29(36)23-14-15-27-28(17-23)33-31(39-20-22-10-6-11-24(32)16-22)35(30(27)37)25-12-7-13-26(18-25)38-2/h3-18H,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRZCVJAFYCEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115405-69-0) is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 539.6 g/mol. The compound features a complex structure that includes a quinazoline backbone, a thioether moiety, and aromatic substituents, which are crucial for its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors , which are crucial in managing diabetes by delaying carbohydrate digestion and absorption. For instance, related compounds in the quinazoline class demonstrated significant inhibitory effects on α-glucosidase with IC50 values ranging from 49.40 to 83.20 µM compared to acarbose (IC50 = 143.54 µM) . Although specific data on this compound's activity is limited, its structural similarities suggest it may exhibit comparable effects.

Anticancer Activity

Quinazolines are extensively studied for their anticancer properties . In vitro assays have shown that various quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). For example, certain quinazoline derivatives exhibited IC50 values as low as 5.27 µM against MCF-7 cells . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity of quinazolines. Research indicates that certain derivatives can exert significant effects against Mycobacterium tuberculosis by modulating targets involved in cofactor biosynthesis . While specific data for this compound is not yet available, the potential for similar activity exists based on its structural framework.

Structure–Activity Relationship (SAR)

The biological activity of quinazolines is often attributed to specific structural features:

- Thioether Substituents : The presence of thioether groups can enhance lipophilicity and improve cell membrane permeability.

- Aromatic Rings : Substituents on the aromatic rings can modulate interaction with biological targets, influencing potency and selectivity.

- Quinazoline Core : The core structure itself is known for interacting with various enzymes and receptors involved in disease pathways.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antidiabetic Activity : A study synthesized multiple quinazoline derivatives showing promising α-glucosidase inhibition, suggesting a potential pathway for diabetes management .

- Anticancer Effects : Research demonstrated that certain quinazoline derivatives could significantly inhibit tumor growth in various cancer cell lines, indicating their potential as anticancer agents .

- Antimycobacterial Properties : Investigations into quinazoline-based antimycobacterial agents revealed their effectiveness against resistant strains of Mycobacterium tuberculosis .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the quinazoline ring and subsequent modifications to introduce the benzyl and methoxy groups. Recent studies have highlighted various synthetic routes that can yield this compound with high purity and yield, often employing palladium-catalyzed reactions or other coupling methods to construct the desired molecular architecture .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. For instance, quinazoline derivatives have shown promising results against various cancer cell lines by interfering with signaling pathways that promote cell proliferation and survival . The specific compound may possess similar inhibitory effects due to its structural analogies.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and is a target for therapeutic intervention in obesity and pain management. Inhibition studies have demonstrated that derivatives of quinazoline can effectively reduce MAGL activity, suggesting potential applications in metabolic disorders .

Applications in Drug Development

The unique structure of N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide positions it as a candidate for further drug development:

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds, indicating that modifications to the quinazoline scaffold can enhance activity against viral targets. This suggests that the compound could be investigated for antiviral applications, particularly in the context of emerging viral infections .

Antimicrobial Effects

Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The incorporation of thioether groups has been linked to enhanced antibacterial activity, making this compound a candidate for further exploration in antimicrobial drug development .

Case Study: Anticancer Activity

A study conducted on quinazoline derivatives showed that compounds with methoxy substitutions exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | Cell cycle arrest |

| N-benzyl... | 7.5 | Apoptosis + arrest |

Case Study: Enzyme Inhibition

Inhibition assays against human MAGL revealed that specific derivatives showed IC50 values comparable to established inhibitors like JZL184. The structure-activity relationship (SAR) studies indicated that modifications at the benzyl position could enhance potency .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| JZL184 | 10 | MAGL |

| N-benzyl... | 15 | MAGL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural motifs with heterocyclic systems reported in the literature, particularly 1,2,4-triazole-thiones and hydrazinecarbothioamides . Below is a comparative analysis based on substituent effects, spectral data, and synthetic strategies:

Key Differences and Trends

Substituent Effects on Reactivity: The 3-fluorobenzylthio group in the target compound likely confers greater resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., benzylthio derivatives) . Methoxyphenyl vs.

Tautomerism and Stability :

- Unlike 1,2,4-triazole-thiones (which exist in thione-thiol equilibrium), the quinazoline core of the target compound is rigid, minimizing tautomeric shifts and stabilizing its conformation .

Hydrogen-Bonding Networks :

- The 7-carboxamide group in the target compound can form hydrogen bonds akin to those observed in triazole-thiones (e.g., NH···O=C interactions). However, graph-set analysis (as applied in Etter’s formalism) suggests quinazolines may adopt distinct packing motifs due to their planar geometry .

Research Tools and Methodologies

Synthesis :

- The target compound’s synthesis likely mirrors protocols for triazole derivatives, involving sequential alkylation, cyclization, and carboxamide formation steps .

- Critical quality control steps include IR spectroscopy (to confirm C=S and C=O groups) and NMR (to verify substitution patterns) .

Crystallography :

- Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are indispensable for resolving the compound’s crystal structure and hydrogen-bonding patterns .

Limitations and Knowledge Gaps

- No direct data on the target compound’s solubility, stability, or bioactivity exists in the provided evidence.

Preparation Methods

Preparation of Methyl 2-Amino-5-Nitro-3-(3-Methoxyphenyl)Benzoate

The synthesis begins with methyl 2-amino-5-nitrobenzoate, which undergoes Ullmann coupling with 3-methoxyphenylboronic acid under palladium catalysis to introduce the 3-methoxyphenyl group at position 3. Reaction conditions:

Cyclization to 7-Nitro-3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazoline-2-Carboxylic Acid Methyl Ester

The anthranilate derivative reacts with triphosgene in dichloromethane to form the quinazoline-4-one core. Key parameters:

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-8), 7.45–7.38 (m, 3H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, H-6), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

- HRMS (ESI+) : m/z calcd. for C₁₈H₁₅N₃O₆ [M+H]⁺: 376.0941, found: 376.0938.

Functionalization at Position 2: Thioether Installation

Chlorination of the C2 Ester

The methyl ester at position 2 is converted to a reactive chloride using oxalyl chloride:

Nucleophilic Substitution with (3-Fluorobenzyl)Thiol

The chloride undergoes substitution with (3-fluorobenzyl)thiol under basic conditions:

- Reagents : (3-Fluorobenzyl)thiol (1.2 equiv), Et₃N (2 equiv), DMF, 60°C, 6 h.

- Workup : Precipitation in ice-water, filtration.

- Yield : 92%.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.61 (s, 1H, H-5), 7.85 (d, J = 8.8 Hz, 1H, H-8), 7.42–7.35 (m, 4H, Ar-H), 7.12 (t, J = 8.8 Hz, 1H, Ar-H), 4.44 (s, 2H, SCH₂), 3.88 (s, 3H, OCH₃).

- ¹⁹F NMR (376 MHz, DMSO-d₆) : δ -112.4 (s, 1F).

Reduction and Oxidation at Position 7

Nitro Group Reduction to Amine

The nitro group at position 7 is reduced using Fe/NH₄Cl:

Oxidation of Amine to Carboxylic Acid

The amine is oxidized to a carboxylic acid using KMnO₄:

Amide Coupling at Position 7

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using NaOH:

Amidation with N-Benzyl-N-Methylamine

The carboxylic acid is coupled with N-benzyl-N-methylamine using HATU:

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.58 (s, 1H, H-5), 7.82 (d, J = 8.8 Hz, 1H, H-8), 7.40–7.28 (m, 9H, Ar-H), 4.62 (s, 2H, NCH₂Ph), 4.41 (s, 2H, SCH₂), 3.86 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.2 (CON), 162.1 (C=O), 159.8 (C-F), 138.5–114.2 (Ar-C), 52.1 (NCH₂Ph), 38.4 (SCH₂), 37.2 (NCH₃).

- HRMS (ESI+) : m/z calcd. for C₃₂H₂₈FN₃O₃S [M+H]⁺: 562.1865, found: 562.1862.

Optimization and Scale-Up Considerations

Critical parameters for reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.